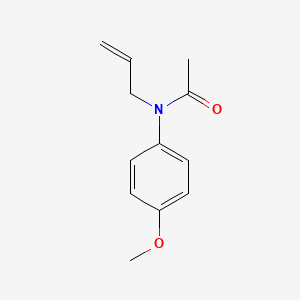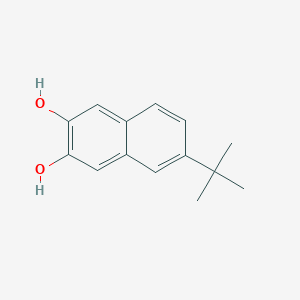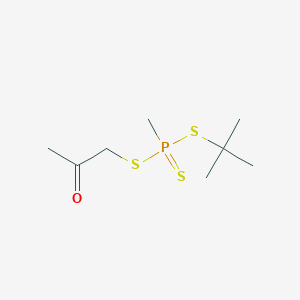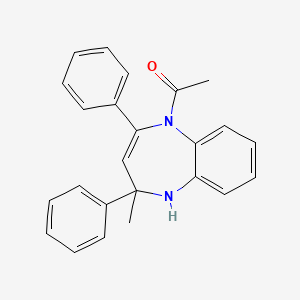![molecular formula C19H22O4 B14300258 2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]- CAS No. 126301-65-3](/img/structure/B14300258.png)
2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]- is a complex organic compound that belongs to the class of tetrahydropyrans This compound features a six-membered ring containing five carbon atoms and one oxygen atom, with additional phenoxy and ethoxy groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]- typically involves the reaction of tetrahydropyran with phenoxy and ethoxy reagents under controlled conditions. One common method includes the use of 3,4-dihydropyran as a starting material, which undergoes a series of reactions to introduce the phenoxy and ethoxy groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or ethers.
Aplicaciones Científicas De Investigación
2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but lacking the phenoxy and ethoxy groups.
2H-Pyran-2-ol, tetrahydro-: Another related compound with a hydroxyl group attached to the pyran ring.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: A compound with a propynyloxy group instead of phenoxy and ethoxy groups.
Uniqueness
2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]- is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. The presence of phenoxy and ethoxy groups enhances its reactivity and versatility in various chemical and biological contexts.
Propiedades
Número CAS |
126301-65-3 |
|---|---|
Fórmula molecular |
C19H22O4 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
2-[2-(4-phenoxyphenoxy)ethoxy]oxane |
InChI |
InChI=1S/C19H22O4/c1-2-6-17(7-3-1)23-18-11-9-16(10-12-18)20-14-15-22-19-8-4-5-13-21-19/h1-3,6-7,9-12,19H,4-5,8,13-15H2 |
Clave InChI |
DYYDTCASIBGAGS-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCOC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,5-Dimethylhexan-3-yl)oxy]propan-1-ol](/img/structure/B14300185.png)
![2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14300186.png)

![4,5-Dioxo-5-[2-(trimethylsilyl)ethoxy]pentanoate](/img/structure/B14300195.png)
![N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide](/img/structure/B14300197.png)

![Methyl 3-[methoxy(phenyl)phosphoryl]butanoate](/img/structure/B14300205.png)



![Butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14300235.png)


![Ethyl bis[(2-phenylaziridin-1-yl)]phosphinate](/img/structure/B14300251.png)
